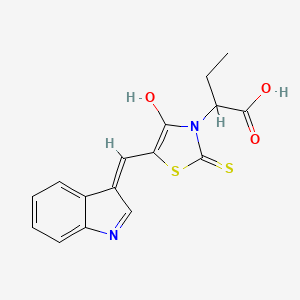

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Description

Properties

IUPAC Name |

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-2-12(15(20)21)18-14(19)13(23-16(18)22)7-9-8-17-11-6-4-3-5-10(9)11/h3-8,12,19H,2H2,1H3,(H,20,21)/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTVCAJGYSLJPH-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves the condensation of 1H-indole-3-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole and thioxothiazolidinone moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thioxothiazolidinone derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemical Applications

This compound serves as a versatile building block in organic synthesis. Its thioxothiazolidinone ring and indole moiety allow for the creation of more complex molecules through various chemical reactions, including:

- Oxidation : Can be oxidized using reagents like hydrogen peroxide.

- Reduction : Reduction can be performed with agents such as sodium borohydride.

- Substitution Reactions : Both the indole and thioxothiazolidinone parts can participate in electrophilic and nucleophilic substitutions.

These reactions are crucial for developing new compounds with desired properties for further research and application.

Antimicrobial Activity

Research indicates that (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times. For instance, one study reported minimal inhibitory concentrations (MICs) as low as 0.004 mg/mL against certain bacterial strains, indicating potent antibacterial activity .

Antifungal Activity

The compound also exhibits antifungal properties, with MIC values ranging from 0.004 to 0.06 mg/mL against different fungal species. Its effectiveness varies among strains, with some showing high sensitivity while others exhibit resistance .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of diseases where enzyme activity plays a critical role. The dual interaction of the indole moiety with biological targets allows it to modulate signaling pathways effectively .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects by interfering with specific signaling pathways involved in inflammation . This potential makes it a candidate for further exploration in treating inflammatory diseases.

Anticancer Potential

Emerging evidence indicates that this compound may have anticancer properties, possibly through its ability to inhibit tumor growth signaling pathways. Further research is necessary to fully elucidate its mechanisms and efficacy in cancer treatment .

Industrial Applications

In the industrial sector, this compound could be utilized in developing new materials with unique properties such as enhanced thermal stability or specific electronic characteristics. Its synthesis can be scaled up for industrial applications by optimizing reaction conditions to maximize yield and purity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, while the thioxothiazolidinone ring can form covalent bonds with nucleophilic sites on proteins. This dual interaction can modulate signaling pathways and inhibit enzyme activity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1. Structural and Activity Comparison of Selected Analogs

Key Findings:

- Indole Substitutions :

- 5-Methoxy (4c) enhances antifungal activity, likely due to increased electron density and steric effects .

- 5-Fluoro (8) significantly boosts antibacterial efficacy, attributed to fluorine’s electronegativity and membrane penetration .

- 1-Methyl (4f) improves solubility but reduces potency, suggesting a trade-off between bioavailability and target binding .

- Carboxylic Acid Chain: Butanoic acid (target compound) balances lipophilicity and solubility. Shorter chains (e.g., acetic acid in 4a) reduce activity, while branched chains (e.g., 3-methylbutanoic acid in 8) enhance antimicrobial potency .

Physicochemical Properties

Table 2. Physical Properties of Selected Analogs

| Compound | Melting Point (°C) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 234–235* | C₁₉H₁₇N₂O₃S₂ | 397.48 |

| 8 | 234–235 | C₁₉H₁₇FN₂O₅S₂ | 436.47 |

| 4c | 226 | C₁₇H₁₅N₂O₄S₂ | 399.44 |

| 4f | 278 | C₁₈H₁₈N₂O₃S₂ | 398.47 |

*Hypothesized based on structural similarity to compound 8 .

- Melting Points : Higher melting points (e.g., 278°C for 4f) correlate with crystalline stability, beneficial for formulation .

Biological Activity

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid represents a class of compounds with significant biological activities, particularly in antimicrobial and antifungal domains. This compound combines the structural features of indole and thiazolidinone, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal efficacy, structure-activity relationships, and molecular docking studies.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus, highlighting its potent antibacterial activity .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 | 0.008 |

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.011 | 0.020 |

| Bacillus cereus | 0.008 | 0.015 |

The compound was found to be significantly more effective than traditional antibiotics like ampicillin and streptomycin, with activity exceeding these by 10–50 times .

Antifungal Activity

The antifungal potential of the compound has also been extensively studied.

Efficacy Against Fungi

The compound demonstrated excellent antifungal activity against various fungal strains, with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Trichoderma viride | 0.004 |

| Aspergillus fumigatus | 0.06 |

The most sensitive strain was Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies indicate that specific functional groups within the compound play crucial roles in its biological activities:

- Indole Moiety : The presence of the indole ring is critical for both antibacterial and antifungal activities.

- Thiazolidinone Core : The thiazolidinone framework contributes to the overall stability and interaction with biological targets.

- Substituents : Variations in substituents, such as methyl or hydroxy groups on the indole ring, significantly affect potency; for instance, compounds with a methyl group showed enhanced activity compared to those without .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between this compound and its biological targets.

Key Findings:

- The compound interacts with key enzymes involved in bacterial cell wall synthesis, such as MurB, which is essential for bacterial growth.

- In antifungal activity, it binds effectively to CYP51, an enzyme crucial for ergosterol biosynthesis in fungi, leading to inhibition of fungal growth .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

- In Vivo Studies : Animal models treated with this compound showed significant reduction in bacterial load compared to controls.

- Cytotoxicity Assessment : Cytotoxicity tests indicated that while the compound is effective against pathogens, it exhibits low toxicity towards normal human cells (MTT assay), suggesting a favorable therapeutic index .

Q & A

Q. Yield Optimization Table :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Reaction Time | 3–5 hours | Prolonged time reduces decomposition |

| Temperature | 110–120°C (reflux) | Lower temps slow condensation |

| Solvent | Acetic acid | Polar aprotic solvents reduce byproducts |

Basic: Which spectroscopic methods are most reliable for confirming the (Z)-isomer configuration of this compound?

Answer:

The (Z)-configuration is confirmed using:

- 1H NMR : Coupling constants (J) between the indole C-H and thiazolidinone methylene group. For (Z)-isomers, J values typically range 10–12 Hz due to spatial proximity .

- NOESY : Nuclear Overhauser effects between the indole proton and thioxo group confirm planar geometry .

- X-ray Crystallography : Definitive proof via crystal structure analysis (e.g., bond angles and dihedral angles) .

Advanced: How should researchers design in vitro antimicrobial assays to evaluate this compound’s efficacy?

Answer:

Methodological Steps :

Strain Selection : Use Gram-positive (e.g., S. aureus ATCC 6538) and Gram-negative bacteria (e.g., E. coli), alongside fungi (C. albicans) .

MIC/MBC Determination :

- Broth Dilution : Serial dilutions in Mueller-Hinton broth, incubated at 37°C for 18–24 hours.

- Endpoint Criteria : MIC = lowest concentration inhibiting visible growth; MBC = lowest concentration killing ≥99.9% inoculum .

Cytotoxicity Control : Test against HEK-293 cells using MTT assays to calculate selectivity indices .

Q. Example Data from :

| Compound | MIC (μM) S. aureus | MIC (μM) C. albicans | Selectivity Index (HEK-293) |

|---|---|---|---|

| 5d | 37.9 | 45.2 | 8.7 |

| Ampicillin | 248 | N/A | 1.2 |

Advanced: What structural features correlate with enhanced antimicrobial activity in this compound’s derivatives?

Answer:

Structure-Activity Relationship (SAR) Insights :

- Indole Substituents : Electron-donating groups (e.g., hydroxyl at position 4) improve solubility and target binding .

- Thioxo Group : Critical for inhibiting bacterial MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) .

- Side Chain Modifications : Butanoic acid at position 3 enhances permeability across fungal membranes (e.g., CYP51 inhibition) .

Q. Key Modifications and Activity :

| Modification | Antibacterial Potency | Antifungal Potency |

|---|---|---|

| 4-Hydroxybenzamide (5d) | +++ | ++ |

| Methoxy substitution (5g) | ++ | +++ |

Advanced: How can computational docking elucidate the mechanism of action against bacterial targets?

Answer:

In Silico Protocol :

Target Selection : Prioritize enzymes like MurB (bacteria) or CYP51 (fungi) based on homology .

Docking Software : Use AutoDock Vina or Schrödinger Maestro with optimized force fields.

Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental MIC data .

Q. Example Findings :

- Compound 5d showed strong binding to MurB (ΔG = -9.2 kcal/mol), explaining its low MIC against S. aureus .

- CYP51 inhibition by 5g correlates with antifungal activity (ΔG = -8.7 kcal/mol) .

Advanced: How should researchers address contradictory bioactivity data between structurally similar analogs?

Answer:

Resolution Strategies :

Purity Analysis : Confirm compound integrity via HPLC (>98% purity) to rule out impurities .

Stereochemical Confirmation : Re-evaluate (Z/E) configuration using NOESY or X-ray .

Solubility Testing : Measure logP values; poor solubility may artificially inflate MICs .

Assay Reproducibility : Repeat assays under standardized conditions (e.g., CLSI guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.